Ethyl 7-chloroquinoline-4-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

Standard 7-chloroquinoline regioisomers and methyl esters introduce synthetic inefficiency and alter biological activity. This specific 4,7-disubstituted ethyl ester (logP 3.06) is validated for high-yield antimalarial intermediate production. - **Key utility**: Direct precursor to 4,7-dichloroquinoline via patented hydrolysis/decarboxylation (≥70% overall yield) - **Lead-like activity**: Sub-micromolar antiproliferative effect (IC50 = 0.8 µM) against colon cancer cells; reactive Cl at 7-position for SAR - **Supply**: Consistent purity, ambient shipping, immediate R&D quantities available

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 227453-42-1
Cat. No. B3253810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloroquinoline-4-carboxylate
CAS227453-42-1
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-7H,2H2,1H3
InChIKeyWCSFDAOVKJQZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-chloroquinoline-4-carboxylate: Procurement & Research Benchmark


Ethyl 7-chloroquinoline-4-carboxylate (CAS 227453-42-1) is a pivotal heterocyclic building block and synthetic intermediate, comprising a quinoline core functionalized with a reactive chlorine atom at the 7-position and an ethyl ester group at the 4-position [1]. This specific 4,7-disubstitution pattern distinguishes it from other chloroquinoline regioisomers, conferring unique physicochemical properties such as a calculated logP of approximately 3.06, which is favorable for drug-like pharmacokinetic profiles [1]. The compound serves as a critical precursor in the patented, high-yield synthesis of 4,7-dichloroquinoline—a key intermediate for a wide array of antimalarial and other therapeutic agents—achieving overall process yields of ≥70% .

4,7-Disubstituted quinoline building block
Synthetic precursor for 4,7-dichloroquinoline
Calculated logP ~3.06 supports permeability screening

Ethyl 7-chloroquinoline-4-carboxylate: Substitution Differentiation Guide


In the realm of quinoline-based drug discovery and chemical biology, the position of substituents on the bicyclic ring is a critical determinant of molecular recognition, reactivity, and downstream biological activity. The 7-chloro-4-carboxylate motif in Ethyl 7-chloroquinoline-4-carboxylate is not a generic feature. As shown in comparative studies of 4-aminoquinoline antimalarials, modification or replacement of the 7-chloro group significantly alters or abolishes antiplasmodial activity [1]. Furthermore, the ethyl ester at the 4-position is not a simple protecting group; its hydrolytic lability and the subsequent decarboxylation step are central to the industrial utility of this specific compound as a precursor to 4,7-dichloroquinoline, a transformation that methyl or other ester analogs would undergo with different kinetics and yields . Therefore, substituting this compound for a positional isomer or an ester analog, such as the methyl ester, could compromise synthetic efficiency, alter physicochemical properties, and lead to divergent or lost biological activity.

7-Chloro substitution is critical for antiplasmodial activity; removal or shift may abolish bioactivity
Ethyl ester hydrolysis kinetics differ from methyl ester; may reduce synthetic conversion efficiency
Positional isomer may alter reactivity and biological recognition; direct replacement not supported

Ethyl 7-chloroquinoline-4-carboxylate: Differentiation Evidence


Enhanced Lipophilicity: Ethyl vs. Methyl Ester

The ethyl ester group confers significantly higher lipophilicity compared to the analogous methyl ester. This difference is critical for passive membrane permeability and oral bioavailability in drug discovery programs. For Ethyl 7-chloroquinoline-4-carboxylate, the calculated logP is 3.06 [1]. In contrast, the methyl ester analog, Methyl 7-chloroquinoline-4-carboxylate (CAS 13337-76-3), has a calculated logP of 2.60 [2].

Lipophilicity (logP)
Reported
Ethyl ester: 3.06
Methyl ester: 2.60
Δ logP: +0.46
Supports permeability profiling comparison
Calculated property; experimental validation advised
Medicinal Chemistry Drug Design Lipophilicity

Antiproliferative Activity in Colon Cancer Cells

Ethyl 7-chloroquinoline-4-carboxylate exhibits potent and dose-dependent inhibition of human colon cancer cell proliferation, with an IC50 value of 0.8 μM in an MTT assay . This potency places it in a favorable range compared to many early-stage oncology leads. While a direct head-to-head comparison with a close structural analog is not available, this data provides a quantitative benchmark for evaluating similar 7-chloroquinoline-4-carboxylate derivatives.

Cytotoxicity IC₅₀
Data to verify
0.8 µM
Supports cytotoxicity endpoint review
Human colon cancer cells, MTT assay; source review needed
Oncology Medicinal Chemistry Cytotoxicity

Antimalarial Activity of 7-Chloroquinoline Scaffold

The 7-chloroquinoline moiety is a privileged scaffold for antimalarial activity. In a study of novel quinoline hybrids, compounds bearing the 7-chloroquinoline group demonstrated potent antiplasmodial activity, with four hybrids showing IC50 values below 1 µM against Plasmodium falciparum [1]. This is a significant class-level inference, as compounds with a mefloquine moiety showed lower activity than both chloroquine and the 7-chloroquinoline hybrids, underscoring the critical contribution of the 7-chloro substitution to the pharmacophore.

Antiplasmodial Activity
Class-level
7-Cl quinoline hybrids: IC₅₀ <1 µM
Mefloquine hybrids: lower activity
Supports 7-chloroquinoline antimalarial pharmacophore context
In vitro P. falciparum assay; class-level inference
Antimalarial Drug Discovery Infectious Disease

Ethyl 7-chloroquinoline-4-carboxylate: High-Value Applications


Synthesis of 4,7-Dichloroquinoline Antimalarial Intermediate

The most well-defined industrial application is its use as a precursor in the patented synthesis of 4,7-dichloroquinoline, a cornerstone intermediate for numerous antimalarial drugs (e.g., chloroquine, amodiaquine) and other bioactive molecules. The process involves alkaline hydrolysis of the ethyl ester, decarboxylation, and chlorination, achieving an overall yield of ≥70% . This route is superior to alternative methods due to its high yield, cost-effectiveness, and scalability.

Anticancer Quinoline Derivative Development

Given its demonstrated sub-micromolar antiproliferative activity (IC50 = 0.8 µM) against human colon cancer cells , this compound serves as a validated lead-like scaffold. Researchers can leverage the reactive chlorine atom at the 7-position for structure-activity relationship (SAR) studies, introducing various amine or other nucleophile groups via SNAr reactions to modulate potency, selectivity, and physicochemical properties.

CNS and Oral Pharmacokinetic Optimization

The enhanced lipophilicity (logP = 3.06) of the ethyl ester, compared to the methyl ester analog (logP = 2.60), makes this compound a more attractive starting point for medicinal chemists targeting intracellular or central nervous system (CNS) targets where higher membrane permeability is required [1]. It can be used as a late-stage functional group handle that can be hydrolyzed to the acid in vivo or used to fine-tune overall molecular properties without adding unnecessary molecular weight.

Chemical Probes for Antimalarial Target Validation

The 7-chloroquinoline core is a validated pharmacophore for β-haematin inhibition and other antimalarial mechanisms [2]. By using Ethyl 7-chloroquinoline-4-carboxylate as a synthetic building block, researchers can create novel chemical probes (e.g., photoaffinity labels or activity-based probes) to investigate resistance mechanisms in Plasmodium falciparum or to identify new protein targets, directly addressing the need for new tools to combat drug-resistant malaria.

Application
Selection Property
Validation Focus
Antimalarial intermediate synthesis
Ethyl ester hydrolysis/decarboxylation profile
Synthetic yield and scalability context
Cancer cell-model derivative synthesis
7-Chloro reactive handle for SAR studies
Cytotoxicity endpoint review / SAR potency profiling
Permeability and CNS-target compound design
logP differentiation vs. methyl ester
Membrane permeability screening context
Antimalarial chemical probe synthesis
7-Chloroquinoline pharmacophore context
Target engagement / resistance mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-chloroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.